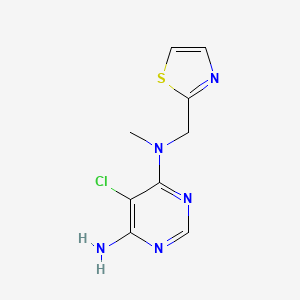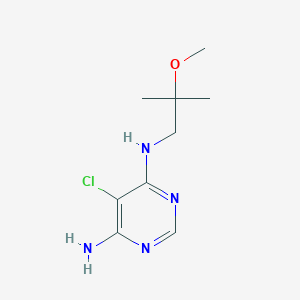![molecular formula C18H14N2O4 B6623710 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazole ring through a carbamoyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The final step involves the coupling of the oxazole derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or benzoic acid are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.
科学的研究の応用
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism by which 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to proteins and other biomolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.
Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety.
Carbamoyl-substituted oxazoles: Compounds with similar carbamoyl linkages.
Uniqueness
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is unique due to its specific combination of an oxazole ring, a carbamoyl bridge, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
3-[(2-phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16(13-7-4-8-14(9-13)18(22)23)19-10-15-11-24-17(20-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAOTQTDLRWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
